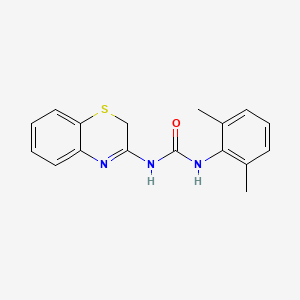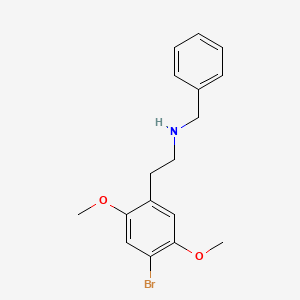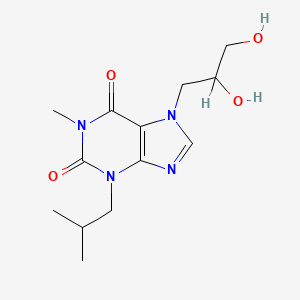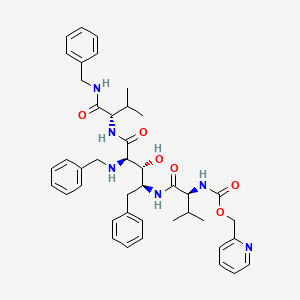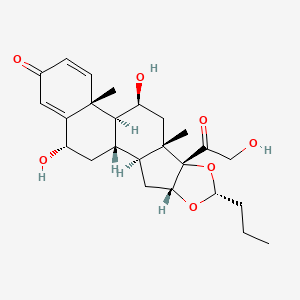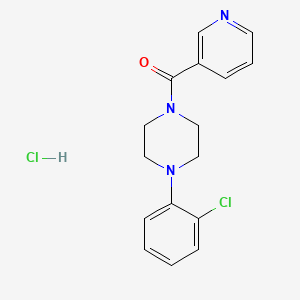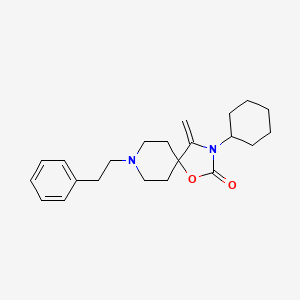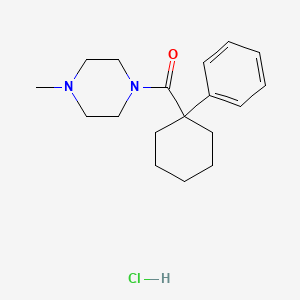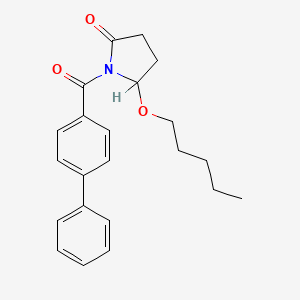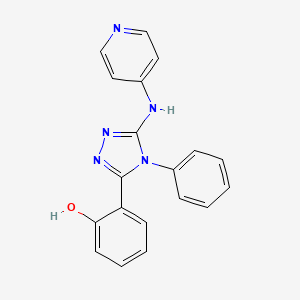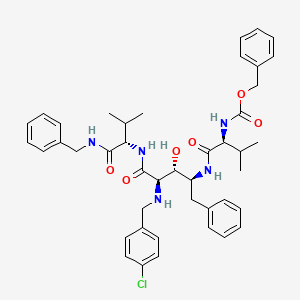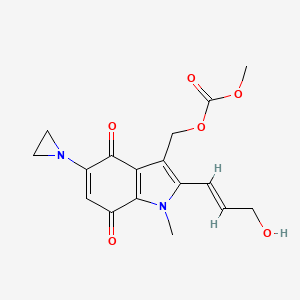
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- involves multiple stepsThe reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis .
化学反应分析
Types of Reactions
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The aziridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted indole-quinones and hydroquinones, which can have different biological activities and properties .
科学研究应用
Chemistry: As a precursor for the synthesis of other biologically active compounds.
Biology: For studying the mechanisms of enzyme inhibition and DNA interaction.
Medicine: As an anti-cancer agent, particularly in the treatment of bladder cancer.
Industry: In the development of new pharmaceuticals and chemical intermediates.
作用机制
The mechanism of action of Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- involves the formation of reactive oxygen species (ROS) upon metabolic activation. These ROS can induce DNA damage and apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
相似化合物的比较
Similar Compounds
Mitomycin C: Another indole-quinone derivative with anti-cancer properties.
EO-9: A related compound with similar structural features and biological activities.
Uniqueness
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS selectively in cancer cells sets it apart from other similar compounds .
属性
CAS 编号 |
185900-92-9 |
|---|---|
分子式 |
C17H18N2O6 |
分子量 |
346.3 g/mol |
IUPAC 名称 |
[5-(aziridin-1-yl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methyl-4,7-dioxoindol-3-yl]methyl methyl carbonate |
InChI |
InChI=1S/C17H18N2O6/c1-18-11(4-3-7-20)10(9-25-17(23)24-2)14-15(18)13(21)8-12(16(14)22)19-5-6-19/h3-4,8,20H,5-7,9H2,1-2H3/b4-3+ |
InChI 键 |
PGPRDAZFTJUMRW-ONEGZZNKSA-N |
手性 SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)COC(=O)OC)/C=C/CO |
规范 SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)COC(=O)OC)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


